molecular formula C7H16N2O4 B13387471 Acetic acid;2,5-diaminopentanoic acid

Acetic acid;2,5-diaminopentanoic acid

Cat. No.: B13387471
M. Wt: 192.21 g/mol
InChI Key: PHEDTXJYYFZENX-UHFFFAOYSA-N
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Description

Acetic acid;2,5-diaminopentanoic acid, also known as L-ornithine acetate, is a compound formed by the combination of acetic acid and 2,5-diaminopentanoic acid. This compound is a non-proteinogenic amino acid primarily involved in the urea cycle, which helps in the removal of excess nitrogen from the body. It is known for its nephroprotective properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,5-diaminopentanoic acid typically involves the reaction of ornithine with acetic acid. One common method is to mix acetic acid with ornithine in a suitable solvent and allow the reaction to proceed at room temperature. The product is then isolated through crystallization or filtration .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as azeotropic distillation and vacuum distillation to purify the intermediate compounds before obtaining the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,5-diaminopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of ornithine, such as N-acyl ornithine and N-alkyl ornithine, depending on the specific reagents and conditions used .

Scientific Research Applications

Acetic acid;2,5-diaminopentanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;2,5-diaminopentanoic acid involves its role in the urea cycle. It helps in the conversion of ammonia to urea, which is then excreted from the body. This process involves several enzymes and intermediates, including carbamoyl phosphate and citrulline. The compound also activates calcium-sensing receptors and transient receptor potential channels, which play a role in calcium signaling and cellular protection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2,5-diaminopentanoic acid is unique due to its specific role in the urea cycle and its nephroprotective properties. Unlike other amino acids, it is not incorporated into proteins but plays a crucial role in nitrogen metabolism and detoxification .

Properties

IUPAC Name

acetic acid;2,5-diaminopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.C2H4O2/c6-3-1-2-4(7)5(8)9;1-2(3)4/h4H,1-3,6-7H2,(H,8,9);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEDTXJYYFZENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CC(C(=O)O)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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